
1,3-Benzenedicarbothioamide, N,N'-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a benzenedicarbothioamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbothioamide, N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1,3-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1,3-Benzenedicarbothioamide, N,N’-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which 1,3-Benzenedicarbothioamide, N,N’-diphenyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and interference with metabolic pathways.
相似化合物的比较
Similar Compounds
1,3-Diphenylguanidine: Similar in structure but contains a guanidine group instead of thioamide.
1,3-Diphenylurea: Contains a urea group instead of thioamide.
1,3-Diphenylthiourea: Contains a thiourea group instead of thioamide.
Uniqueness
1,3-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific thioamide functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59411-78-8 |
|---|---|
分子式 |
C20H16N2S2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
1-N,3-N-diphenylbenzene-1,3-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
InChI 键 |
YIXFWLYEXQXCGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)C(=S)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




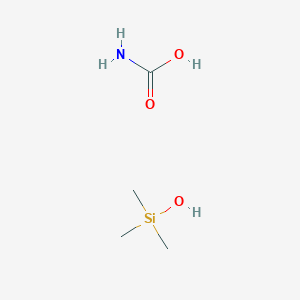
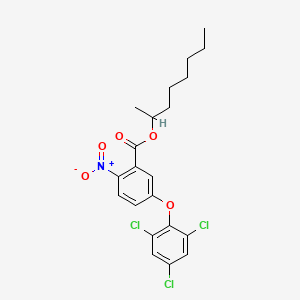
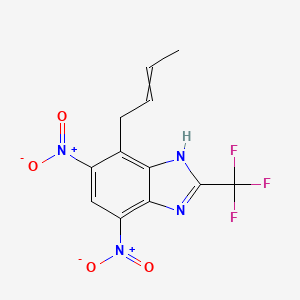
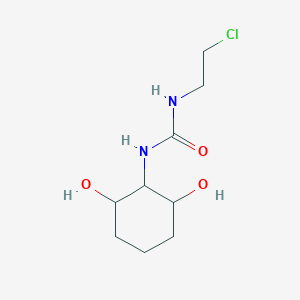


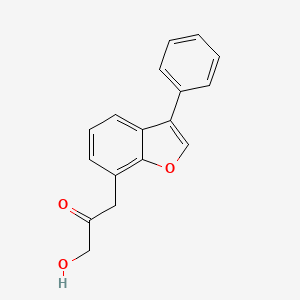
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
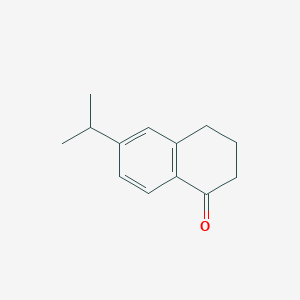
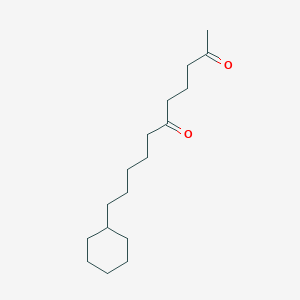
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

